N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-1H-1,2,3-benzotriazole-5-carboxamide
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Overview
Description
N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-1H-1,2,3-benzotriazole-5-carboxamide is a synthetic organic compound that features a unique combination of a fluorophenyl group, an azetidinone ring, and a benzotriazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-1H-1,2,3-benzotriazole-5-carboxamide typically involves the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a [2+2] cycloaddition reaction between a ketene and an imine. The reaction is usually carried out under mild conditions using a base such as triethylamine.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a fluorobenzene derivative with a suitable nucleophile.
Coupling with Benzotriazole: The final step involves coupling the azetidinone intermediate with benzotriazole-5-carboxylic acid. This can be achieved using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like N,N-diisopropylethylamine (DIPEA).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidinone ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the azetidinone ring, potentially converting it to a hydroxyl group.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products
Oxidation: Oxidized derivatives of the azetidinone ring.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-1H-1,2,3-benzotriazole-5-carboxamide involves its interaction with specific molecular targets. The fluorophenyl group may enhance binding affinity to certain enzymes or receptors, while the azetidinone ring can interact with active sites, potentially inhibiting enzyme activity. The benzotriazole moiety might contribute to the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(4-chlorophenyl)-2-oxoazetidin-3-yl]-1H-1,2,3-benzotriazole-5-carboxamide
- N-[1-(4-bromophenyl)-2-oxoazetidin-3-yl]-1H-1,2,3-benzotriazole-5-carboxamide
- N-[1-(4-methylphenyl)-2-oxoazetidin-3-yl]-1H-1,2,3-benzotriazole-5-carboxamide
Uniqueness
N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-1H-1,2,3-benzotriazole-5-carboxamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, distinguishing it from its chlorinated, brominated, or methylated analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2H-benzotriazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN5O2/c17-10-2-4-11(5-3-10)22-8-14(16(22)24)18-15(23)9-1-6-12-13(7-9)20-21-19-12/h1-7,14H,8H2,(H,18,23)(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COTOOYFHGANTPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N1C2=CC=C(C=C2)F)NC(=O)C3=CC4=NNN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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